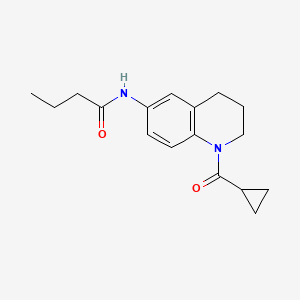
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a tetrahydroquinoline moiety, and a butyramide group, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl precursor. This can be achieved through the cyclopropanation of alkenes using diazo compounds or ylides. The tetrahydroquinoline moiety is then introduced via a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Finally, the butyramide group is attached through an amidation reaction, often using butyric anhydride or butyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography. Continuous flow reactors may also be utilized to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or cyclopropane positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), organolithium compounds
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(1-(cyclopropanecarbonyl)piperidin-4-yl)propanamide
- N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its combination of a cyclopropane ring, a tetrahydroquinoline moiety, and a butyramide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the presence of the cyclopropane ring can enhance the compound’s stability and reactivity, while the tetrahydroquinoline moiety may contribute to its biological activity.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-4-16(20)18-14-8-9-15-13(11-14)5-3-10-19(15)17(21)12-6-7-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOVNFSMCLVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

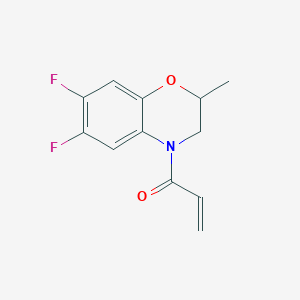
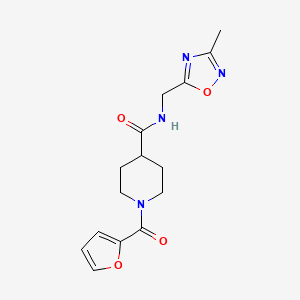
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)


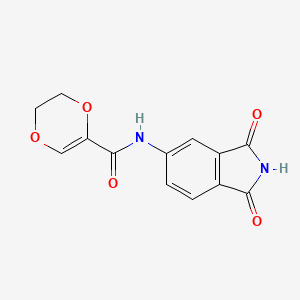
![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)
![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)
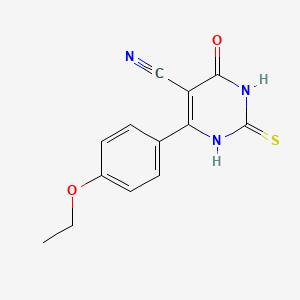
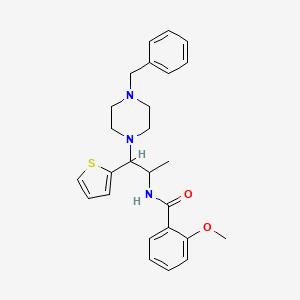
![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)
